molecular formula C8H8N2O5 B1616221 5-Methyl-2,4-dinitroanisole CAS No. 3606-21-1

5-Methyl-2,4-dinitroanisole

Cat. No.: B1616221
CAS No.: 3606-21-1
M. Wt: 212.16 g/mol
InChI Key: XLPFUGPSJUAQSY-UHFFFAOYSA-N
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Description

5-Methyl-2,4-dinitroanisole is an organic compound with the molecular formula C8H8N2O5. It is a derivative of anisole, where the methoxy group is substituted with two nitro groups at the 2 and 4 positions and a methyl group at the 5 position. This compound is known for its applications in various fields, including its use as an intermediate in the synthesis of dyes, pharmaceuticals, and explosives.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-2,4-dinitroanisole can be synthesized through several methods. One common method involves the nitration of 5-methyl-2-methoxyaniline. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro groups at the 2 and 4 positions. Another method involves the reaction of 5-methyl-2,4-dinitrochlorobenzene with sodium methoxide in methanol, which replaces the chlorine atom with a methoxy group .

Industrial Production Methods

Industrial production of this compound often involves the large-scale nitration of 5-methyl-2-methoxyaniline. The process is carefully controlled to ensure the correct placement of nitro groups and to minimize the formation of by-products. The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,4-dinitroanisole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups make the aromatic ring electron-deficient, facilitating nucleophilic substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium cyanide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Nucleophilic Substitution: Substituted products with nucleophiles replacing the methoxy group.

    Reduction: 5-Methyl-2,4-diaminoanisole.

    Oxidation: 5-Methyl-2,4-dinitrobenzoic acid.

Scientific Research Applications

5-Methyl-2,4-dinitroanisole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2,4-dinitroanisole involves its interaction with molecular targets through its nitro groups. The electron-withdrawing nature of the nitro groups makes the compound highly reactive towards nucleophiles. In biological systems, its derivatives can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitroanisole: Similar structure but lacks the methyl group at the 5 position.

    5-Methyl-2,4-dinitrophenol: Similar structure but has a hydroxyl group instead of a methoxy group.

    2,4,6-Trinitrotoluene: Contains three nitro groups and a methyl group but lacks the methoxy group.

Uniqueness

5-Methyl-2,4-dinitroanisole is unique due to the presence of both a methoxy group and a methyl group, which influence its reactivity and applications. The methoxy group makes it more soluble in organic solvents, while the methyl group provides additional sites for chemical modification .

Properties

IUPAC Name

1-methoxy-5-methyl-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-5-3-8(15-2)7(10(13)14)4-6(5)9(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPFUGPSJUAQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063100
Record name 5-Methyl-2,4-dinitroanisole
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Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3606-21-1
Record name 1-Methoxy-5-methyl-2,4-dinitrobenzene
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Record name Benzene, 1-methoxy-5-methyl-2,4-dinitro-
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Record name Anisole,4-dinitro-
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Record name Benzene, 1-methoxy-5-methyl-2,4-dinitro-
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Record name 5-Methyl-2,4-dinitroanisole
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Record name 5-methyl-2,4-dinitroanisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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